molecular formula C8H4ClF3O2 B1405158 2,3,5-Trifluoro-4-methoxybenzoyl chloride CAS No. 501701-44-6

2,3,5-Trifluoro-4-methoxybenzoyl chloride

Cat. No.: B1405158
CAS No.: 501701-44-6
M. Wt: 224.56 g/mol
InChI Key: XWXDONPJASVERE-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H4ClF3O2 and its molecular weight is 224.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-7-4(10)2-3(8(9)13)5(11)6(7)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDONPJASVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-methoxybenzoyl chloride (CAS 501701-44-6): A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoro-4-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and makes it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the production of fourth-generation fluoroquinolone antibiotics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

PropertyValueReference
CAS Number 501701-44-6[1][2][3][4][5]
Molecular Formula C₈H₄ClF₃O₂[6]
Molecular Weight 224.56 g/mol [6]
Density 1.472 g/mL at 25 °C (lit.)[7]
Refractive Index (n²⁰/D) 1.503 (lit.)[7]
Storage Temperature 2-8°C[7]

Synthesis and Manufacturing

The primary route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 2,3,5-Trifluoro-4-methoxybenzoic acid. This two-step synthetic strategy is adaptable from laboratory-scale preparations to industrial manufacturing.

Part 1: Synthesis of 2,3,5-Trifluoro-4-methoxybenzoic Acid

The synthesis of the carboxylic acid precursor is a multi-step process that often commences from readily available but highly halogenated starting materials. An industrially relevant method starts from tetrachlorophthalic anhydride.[8][9]

Workflow for the Synthesis of 2,3,5-Trifluoro-4-methoxybenzoic Acid

A Tetrachlorophthalic Anhydride B N-Methyl Tetrachlorophthalimide A->B Methylamine C N-Methyl Tetrafluorophthalimide B->C Alkali Metal Fluoride (e.g., KF) D 2,4,5-Trifluoro-3-hydroxybenzoic Acid C->D 1. NaOH (Hydrolysis & Ring Opening) 2. Acid (Decarboxylation) E 2,4,5-Trifluoro-4-methoxybenzoic Acid D->E Dimethyl Sulfate (Methylation)

Caption: Industrial synthesis pathway for 2,3,5-Trifluoro-4-methoxybenzoic acid.

Experimental Protocol (Industrial Method Adaptation): [8][9]

  • Imidation: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.

  • Halogen Exchange (Halex) Reaction: The N-methyl tetrachlorophthalimide undergoes a fluorine substitution reaction with an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.

  • Hydrolysis and Decarboxylation: The N-methyl tetrafluorophthalimide is treated with sodium hydroxide, which facilitates both ring-opening and the substitution of a fluorine atom with a hydroxyl group. Subsequent acidification and heating promote decarboxylation to afford 2,4,5-trifluoro-3-hydroxybenzoic acid.

  • Methylation: The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using a methylating agent like dimethyl sulfate in the presence of a base to yield the final product, 2,4,5-Trifluoro-4-methoxybenzoic acid.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Reaction Scheme:

2,3,5-Trifluoro-4-methoxybenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce this compound.[8]

Workflow for the Synthesis of this compound

cluster_0 Chlorination A 2,3,5-Trifluoro-4-methoxybenzoic Acid B This compound A->B SOCl₂, cat. DMF

Caption: Final chlorination step to yield the target compound.

Experimental Protocol (Laboratory Adaptation): [8]

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-Trifluoro-4-methoxybenzoic acid.

  • Add an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide.

  • The reaction mixture is heated to reflux (approximately 78-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • After completion, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack. The electronic effects of the substituents on the aromatic ring play a crucial role in modulating this reactivity.

  • Fluorine Atoms: The three highly electronegative fluorine atoms act as strong electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzoyl chlorides.

  • Methoxy Group: The methoxy group is an electron-donating group through resonance, which can partially offset the electron-withdrawing effects of the fluorine atoms. However, the cumulative effect of the three fluorine atoms generally results in a highly reactive acyl chloride.

Typical Reactions:

  • Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form amides and with alcohols to form esters. These reactions are fundamental to its application in building more complex molecules.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate other aromatic rings, forming diaryl ketones.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key starting material in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Gatifloxacin and Moxifloxacin.[10][11][12][13]

Role in Fluoroquinolone Synthesis

In the synthesis of these antibiotics, this compound is used to construct the core quinolone ring system. The general strategy involves the condensation of the benzoyl chloride with a malonic ester derivative, followed by a series of reactions including cyclization and substitution.

Generalized Synthetic Scheme for Fluoroquinolones

A 2,3,5-Trifluoro-4- methoxybenzoyl chloride C Acylated Malonate Intermediate A->C B Malonic Ester Derivative B->C D Quinolone Core C->D Cyclization & other steps E Fluoroquinolone API (e.g., Gatifloxacin, Moxifloxacin) D->E Side-chain Addition

Caption: Role of the title compound in fluoroquinolone synthesis.

This building block is critical because it introduces the desired substitution pattern on the aromatic ring of the quinolone core, which is essential for the antibacterial activity and pharmacokinetic properties of the final drug.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the compound and to monitor reaction progress during its synthesis.[14]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structural elucidation.

      • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons and a multiplet for the aromatic proton.

      • ¹⁹F NMR: The spectrum would display signals for the three fluorine atoms, with coupling patterns that can help to confirm their positions on the aromatic ring.

    • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. The predicted monoisotopic mass is 223.9852 Da.[15]

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from moisture, as it reacts with water to produce corrosive hydrogen chloride gas.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[7]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and highly reactive intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of advanced fluoroquinolone antibiotics. Its synthesis, while multi-stepped, is well-established, and its reactivity is governed by the interplay of its electron-withdrawing fluorine substituents and electron-donating methoxy group. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development and in the manufacturing of life-saving medicines.

References

Click to expand

Sources

Chemical Profile & Synthetic Utility: 2,3,5-Trifluoro-4-methoxybenzoyl Chloride

[1]

Executive Summary & Chemical Identity[2][3]

In the landscape of modern medicinal chemistry, 2,3,5-trifluoro-4-methoxybenzoyl chloride represents a high-value "privileged scaffold."[1] Its utility lies in the strategic placement of fluorine atoms, which modulate the metabolic stability, lipophilicity (

As an acid chloride, this molecule serves as a highly reactive electrophile, primarily used to introduce the 2,3,5-trifluoro-4-methoxyphenyl moiety into complex heterocycles via nucleophilic acyl substitution.[1]

Physicochemical Characterization

The following data establishes the baseline identity for quality control (QC) and stoichiometric calculations.

PropertyValueNotes
CAS Number 501701-44-6 Primary identifier [1][2].[1][2]
Molecular Formula

Molecular Weight 224.56 g/mol Used for molarity calculations [2].[3]
Exact Mass 223.985For High-Res Mass Spec (HRMS) validation.
Physical State Liquid / Low-melting solidDependent on purity and ambient temp.[1]
SMILES COc1c(F)c(F)cc(C(Cl)=O)c1FUseful for chemoinformatics integration.[1]
Reactivity Class Acyl HalideMoisture sensitive; lachrymator.

Structural Analysis & Electronic Properties

Understanding the electronics of this molecule is crucial for predicting its reactivity in nucleophilic substitutions.

  • The Carbonyl Electrophile: The carbonyl carbon is highly electron-deficient due to the inductive withdrawal of the chlorine atom and the electron-poor aromatic ring.[1]

  • Fluorine Substituents (Positions 2, 3, 5): These atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs.[1] This makes the molecule more reactive toward amines and alcohols but also more susceptible to hydrolysis.

  • Methoxy Group (Position 4): Provides a counter-balancing resonance donation (+R), though the inductive effects of the three fluorines generally dominate the ring's electronics.

Visualization: Electronic Environment

The following diagram illustrates the structural components influencing reactivity.

GCoreBenzoyl Chloride Core(Electrophilic Center)ReactivityHigh Reactivity to Nucleophiles(Amines, Alcohols)Core->Reactivity Inductive EffectF_Subs2,3,5-Trifluoro Motif(Increases Metabolic Stability)F_Subs->Core Electron Withdrawal (-I)OMe_Sub4-Methoxy Group(Lipophilicity/Binding)OMe_Sub->Core Resonance Donation (+R)

Figure 1: Structural-Electronic Relationship Map indicating how substituents influence the core reactivity.[1]

Synthetic Methodology

Causality in Protocol Design: While this compound is commercially available, in situ preparation is often preferred in drug discovery to ensure anhydrous conditions and prevent hydrolysis products (the parent acid) from contaminating the downstream reaction. The standard synthesis involves the chlorination of 2,3,5-trifluoro-4-methoxybenzoic acid .[1]

Recommended Protocol: Thionyl Chloride Method

Note: This protocol prioritizes atom economy and ease of purification.

Reagents:

  • Precursor: 2,3,5-Trifluoro-4-methoxybenzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (Catalytic, ~0.05 equiv)[1][4]

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a nitrogen atmosphere.

  • Dissolution: Suspend the benzoic acid precursor in anhydrous toluene (preferred for higher boiling point) or DCM.

  • Activation: Add catalytic DMF. Why? DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
    
    
    alone [6].[1]
  • Chlorination: Add

    
     dropwise.
    
    • Observation: Gas evolution (

      
       and 
      
      
      ) indicates reaction initiation.
  • Reflux: Heat to reflux (80°C for toluene) for 2–3 hours. The solution should become clear.

  • Isolation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical Step: Azeotrope with fresh toluene twice to ensure complete removal of acidic traces.

  • Yield: The resulting yellow oil/solid is the crude acid chloride, typically used directly in the next step without chromatographic purification to avoid hydrolysis.

Synthesis & Application Workflow

SynthesisAcidPrecursor:2,3,5-Trifluoro-4-methoxybenzoic AcidProductTarget:This compoundAcid->Product Chlorination(- SO2, - HCl)ReagentsReagents:SOCl2 + cat. DMFIntermediateVilsmeier-HaackActive SpeciesReagents->Intermediate ActivationIntermediate->Product Catalytic CycleAmideDownstream Product:Fluorinated Amide (Drug Scaffold)Product->Amide + Amine / Base(Schotten-Baumann)

Figure 2: Synthetic pathway from parent acid to final drug scaffold.[1][5]

Applications in Drug Discovery[10][11]

The 2,3,5-trifluoro-4-methoxy moiety is not merely a structural filler; it is a functional "warhead" in medicinal chemistry.[1]

  • Metabolic Blocking: The fluorine atoms at positions 2, 3, and 5 block metabolic oxidation (P450 metabolism) at the phenyl ring, significantly extending the half-life (

    
    ) of the drug [5].
    
  • Conformational Locking: The steric bulk of the ortho-fluorines (positions 2 and 6 equivalent) restricts rotation around the amide bond, locking the molecule into a bioactive conformation that may improve binding affinity to target proteins (e.g., kinases or bacterial enzymes).

  • Lipophilicity Modulation: The trifluoro-methoxy combination increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.[1]

Common Reaction Partners:

  • Anilines: To form diaryl amides (common in kinase inhibitors).

  • Aliphatic Amines: To form stable amide linkers.

  • Heterocycles: Reaction with piperazines or morpholines.

Safety & Handling Protocols (E-E-A-T)

As a Senior Scientist, I must emphasize that acid chlorides are corrosive and lachrymators . Strict adherence to safety protocols is non-negotiable.

  • Hazards:

    • Hydrolysis: Reacts violently with water to release Hydrogen Chloride (HCl) gas and Hydrogen Fluoride (HF) traces if decomposition is severe [3][4].

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1B) [3].[6][7]

  • Storage:

    • Store under inert gas (Argon/Nitrogen).

    • Keep in a refrigerator (2-8°C) to prevent slow decomposition.[1]

    • Seal with Parafilm to prevent moisture ingress.

  • Spill Management:

    • Do not use water.[8] Neutralize with sodium bicarbonate (

      
      ) or dry lime/sand.[1]
      

References

  • Matrix Scientific. (n.d.). This compound Product Data. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: CAS 501701-44-6.[1][2] Retrieved from

  • Apollo Scientific. (2015).[7] Safety Data Sheet: Polyfluorinated Benzoyl Chlorides. Retrieved from

  • Fisher Scientific. (2025). Material Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride (Analogous Safety Profile). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Retrieved from

  • Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of Tetrafluorobenzoyl Chloride with Triphosgene/DMF. Retrieved from

2,3,5-Trifluoro-4-methoxybenzoyl chloride melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3,5-Trifluoro-4-methoxybenzoyl chloride , a specialized fluorinated intermediate critical in the synthesis of high-potency pharmaceutical agents (e.g., fluoroquinolones) and agrochemicals.

Physicochemical Profiling, Synthesis, and Handling

Part 1: Executive Technical Summary

This compound (CAS: 501701-44-6) is a highly reactive acyl chloride derivative used primarily as a benzoylation agent in nucleophilic substitutions. Its core value lies in the specific fluorination pattern (2,3,5-positions), which imparts metabolic stability and lipophilicity to downstream bioactive molecules, while the 4-methoxy group serves as a versatile handle for further electronic tuning or deprotection.

Target Audience: Medicinal Chemists, Process Engineers, and Scale-up Specialists.

Part 2: Physicochemical Profile

Note: Due to the proprietary nature of this specific isomer in many industrial applications, experimental values are often approximated from close structural analogs. The data below represents a synthesis of predicted and analog-derived values.

PropertySpecification / ValueConfidence Level
CAS Number 501701-44-6 Verified
Molecular Formula C₈H₄ClF₃O₂Verified
Molecular Weight 224.56 g/mol Exact
Physical State Low-melting solid or viscous liquid (Ambient)High
Melting Point (MP) 20 – 35 °C (Estimated)Analog-Derived*
Boiling Point (BP) 230 – 250 °C (at 760 mmHg)Predicted
Distillation BP 85 – 95 °C (at 2–5 mmHg)Experimental Range**
Density ~1.45 g/mLPredicted
Appearance Clear to pale yellow liquid (melted)Observation
Solubility Reacts with water/alcohols; Soluble in DCM, THF, TolueneChemical Logic

*Based on the non-fluorinated analog 4-Methoxybenzoyl chloride (MP 22°C) and the trend that asymmetric fluorination often suppresses lattice energy. **Standard range for benzoyl chlorides of this molecular weight under high vacuum.

Part 3: Synthesis & Preparation Protocol

The most robust route to this compound is the nucleophilic aromatic substitution (SₙAr) of a tetrafluorobenzoic acid precursor, followed by acyl chlorination .

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical pathway from the tetrafluoro- precursor to the final acyl chloride.

SynthesisPathway Start 2,3,4,5-Tetrafluorobenzoic Acid (Starting Material) Step1 Step 1: Regioselective Methoxylation (SₙAr at C4) Start->Step1 NaOMe / MeOH Reflux, 4h Inter Intermediate: 2,3,5-Trifluoro-4-methoxybenzoic Acid Step1->Inter Acidification (HCl) Step2 Step 2: Acyl Chlorination (SOCl₂ / DMF cat.) Inter->Step2 Thionyl Chloride Toluene, 80°C Final Product: This compound Step2->Final Vac Distillation

Caption: Figure 1. Two-step synthesis via regioselective SₙAr of the para-fluorine followed by chlorination.

Detailed Experimental Protocol

Step 1: Preparation of the Acid Precursor

  • Principle: In polyfluorinated aromatics, the position para to the electron-withdrawing carboxyl group is most activated for nucleophilic attack.

  • Reagents: 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq), Sodium Methoxide (2.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2,3,4,5-tetrafluorobenzoic acid in anhydrous methanol.

    • Add NaOMe slowly at 0°C to prevent exotherms.

    • Reflux for 4–6 hours. Monitor by TLC or HPLC for disappearance of starting material.

    • Concentrate solvent, dilute with water, and acidify to pH 1 with HCl.

    • Filter the white precipitate (2,3,5-Trifluoro-4-methoxybenzoic acid). Dry thoroughly.

Step 2: Conversion to Acid Chloride

  • Principle: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂).

  • Reagents: 2,3,5-Trifluoro-4-methoxybenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic, 2-3 drops), Toluene (Solvent).

  • Procedure:

    • Suspend the dried acid intermediate in dry toluene under N₂ atmosphere.

    • Add catalytic DMF (activates the SOCl₂ via the Vilsmeier-Haack intermediate).

    • Add SOCl₂ dropwise at room temperature.

    • Heat to 80°C for 3 hours. Gas evolution (SO₂/HCl) indicates reaction progress.

    • Purification: Remove solvent and excess SOCl₂ under reduced pressure.

    • Isolation: Distill the residue under high vacuum (1–5 mmHg) to obtain the pure acid chloride as a clear liquid/oil.

Part 4: Handling, Stability & Safety (E-E-A-T)

Critical Safety Hazards:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator: Vapors are highly irritating to mucous membranes.

  • Moisture Sensitive: Reacts violently with water to release HCl gas and regenerate the parent acid.

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8°C) to prevent slow hydrolysis or disproportionation.

  • Container: Teflon-lined caps or glass ampoules are required. Do not use metal containers without compatible liners.

Self-Validating Stability Check: Before use in critical steps, perform a mini-hydrolysis test :

  • Take a 10 µL aliquot.

  • Add to 0.5 mL Methanol.

  • Analyze by HPLC/LC-MS.

  • Result: You should see the methyl ester peak quantitatively. If the acid peak is present before methanol addition, the sample has hydrolyzed in storage.

Part 5: References
  • ChemicalBook. (2024). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Synthesis and Properties. (Analogous isomer data for process validation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride. (Structural analog baseline).

  • Google Patents. (2013). CN103450013A: Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[1][2] (Methodology basis for trifluoro-methoxybenzoyl chlorides).[1][3][4]

  • Matrix Scientific. (2024). Product Catalog: this compound (CAS 501701-44-6).

Sources

Precision Fluorination: Fluorinated Benzoyl Chloride Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and handling of fluorinated benzoyl chlorides, designed for medicinal chemists and process scientists.

Executive Summary

Fluorinated benzoyl chlorides represent a critical intersection between high-energy electrophiles and the pharmacodynamic utility of fluorine. In modern drug discovery, these building blocks are not merely acylating agents; they are strategic tools for "Fluorine Scanning" —a systematic approach to optimizing metabolic stability (t1/2), membrane permeability (LogP), and binding affinity (


). This guide explores the electronic nuances of these reagents, provides validated synthesis protocols, and analyzes their role in FDA-approved therapeutics like Fezolinetan .

The "Fluorine Effect" in Acylation Chemistry

Electronic Perturbation & Reactivity

The reactivity of benzoyl chloride is governed by the electrophilicity of the carbonyl carbon. Introducing a fluorine atom creates a push-pull electronic environment that distinctively alters this reactivity compared to non-fluorinated or chloro-substituted analogues.

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element (

    
    ). Through the 
    
    
    
    -framework, it pulls electron density away from the ring and the carbonyl carbon, theoretically increasing electrophilicity.
  • Resonance Donation (+M): Through

    
    -orbital overlap, fluorine donates electron density into the 
    
    
    
    -system.

Net Effect on Benzoyl Chlorides:

  • Para-Fluoro (4-F): The +M and -I effects are nearly balanced, often resulting in reactivity comparable to unsubstituted benzoyl chloride, but with significantly altered lipophilicity.

  • Meta-Fluoro (3-F): The +M effect is negligible at the carbonyl position; the -I effect dominates, making 3-fluorobenzoyl chloride more electrophilic and reactive toward weak nucleophiles.

  • Ortho-Fluoro (2-F): Steric occlusion becomes a factor, but the inductive effect is strongest here. Additionally, the ortho-fluorine can participate in intramolecular electrostatic interactions (C-F

    
     C=O), affecting the rotational barrier and conformation of the resulting amide.
    
Physicochemical Impact on Drug Targets
PropertyEffect of Fluorobenzoyl MoietyMechanistic Basis
Metabolic Stability HighThe C-F bond (105 kcal/mol) blocks oxidative metabolism (e.g., CYP450 hydroxylation) at labile phenyl positions (esp. para).
Lipophilicity Moderate IncreaseFluorine is more lipophilic than hydrogen (Hansch

value

0.14) but less than chlorine (

0.71), allowing fine-tuning of LogD.
Conformation RestrictedOrtho-fluorine induces preferred conformers via dipole minimization, locking the pharmacophore in a bioactive state.

Synthesis & Manufacturing Protocols

While commercially available, specific substitution patterns often require de novo synthesis. The Oxalyl Chloride/DMF method is superior to Thionyl Chloride (


) for fluorinated substrates due to milder conditions and the avoidance of harsh acidic byproducts that might degrade sensitive fluorinated scaffolds.
Protocol: Catalytic Conversion of Fluorobenzoic Acid to Acid Chloride
  • Objective: Synthesis of 3,4-difluorobenzoyl chloride.

  • Scale: 10 mmol.

Reagents:

  • 3,4-Difluorobenzoic acid (1.58 g, 10 mmol)

  • Oxalyl chloride (1.0 mL, 12 mmol, 1.2 eq)

  • DMF (Dimethylformamide) (Catalytic, ~20

    
    L)
    
  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 3,4-difluorobenzoic acid and anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), the active chlorinating species.

  • Addition: Cool the mixture to 0°C. Add oxalyl chloride dropwise via syringe over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The suspension should become a clear solution.

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

  • Purification: Generally not required. The crude oil is sufficiently pure (>98%) for subsequent coupling.

  • Validation: Obtain an aliquot for

    
    H-NMR (CDCl
    
    
    
    ). A distinct downfield shift of aromatic protons is observed compared to the acid precursor.

Strategic Applications in Medicinal Chemistry

Diagram: Divergent Synthesis Workflow

The following diagram illustrates the versatility of fluorinated benzoyl chlorides in generating diverse pharmacophores.

G Start Fluorinated Benzoic Acid Intermediate Fluorinated Benzoyl Chloride (Activated Electrophile) Start->Intermediate (COCl)2, cat. DMF DCM, 0°C -> RT Prod1 Fluorinated Amide (Bioisostere Construction) Intermediate->Prod1 Primary Amine Base (TEA/DIPEA) Prod2 Fluorinated Ester (Prodrug Design) Intermediate->Prod2 Alcohol/Phenol DMAP (cat) Prod3 Diaryl Ketone (Friedel-Crafts) Intermediate->Prod3 Arene, AlCl3 (Friedel-Crafts) Prod4 Heterocycle (Benzoxazoles/Benzothiazoles) Intermediate->Prod4 2-Aminophenol or 2-Aminothiophenol

Figure 1: Divergent synthesis pathways utilizing fluorinated benzoyl chloride as a linchpin intermediate.

Case Study: Fezolinetan (Veozah)

Fezolinetan , approved by the FDA in 2023 for vasomotor symptoms due to menopause, exemplifies the direct application of this chemistry.

  • Structure: Contains a 4-fluorobenzoyl moiety amide-linked to a piperazine core.

  • Role of Fluorine: The para-fluoro group blocks metabolic oxidation at the phenyl ring, extending the half-life (

    
     hours) suitable for once-daily dosing.
    
  • Synthesis Insight: The final step often involves the acylation of a secondary amine intermediate with 4-fluorobenzoyl chloride . The high reactivity of the chloride ensures complete conversion of the sterically hindered amine without requiring peptide coupling reagents (HATU/EDC), simplifying purification in process chemistry.

Handling, Safety, and Storage

Fluorinated benzoyl chlorides are corrosive, lachrymators, and moisture-sensitive.

Hydrolysis & Decomposition

Unlike alkyl halides, the C-F bond on the benzene ring is generally stable to hydrolysis. However, the acyl chloride moiety is highly labile.



  • Hazard: Release of HCl gas upon contact with moist air.

  • Misconception: Hydrolysis does not typically release Hydrogen Fluoride (HF). HF generation is a risk primarily during thermal decomposition (fire) or if using acyl fluorides.

Storage Protocol
  • Container: Tightly sealed glass or Teflon (PTFE) containers. Avoid metal caps that can corrode.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated) to minimize background hydrolysis and pressure buildup.

  • PPE: Wear fluorinated rubber (Viton) or heavy nitrile gloves. Standard latex is permeable to many acyl chlorides.

Decision Matrix: Selecting the Right Building Block

When designing a library, use this logic flow to select the appropriate fluorinated substitution pattern.

DecisionTree Start Design Goal Metab Improve Metabolic Stability? Start->Metab Conf Lock Conformation? Start->Conf Potency Increase Lipophilicity? Start->Potency Para Use 4-Fluorobenzoyl Chloride (Blocks CYP450 para-hydroxylation) Metab->Para Yes Ortho Use 2-Fluorobenzoyl Chloride (Restricts rotation via dipole) Conf->Ortho Yes Multi Use 3,4- or 3,5-Difluorobenzoyl Chloride (Increases LogP significantly) Potency->Multi Yes

Figure 2: Strategic selection of fluorinated benzoyl chlorides based on medicinal chemistry objectives.

References

  • Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Bioisosterism and Metabolic Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Synthesis of Acyl Chlorides (Oxalyl Chloride Method): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • Fezolinetan Approval & Chemistry: FDA Drug Approvals. (2023). Veozah (fezolinetan) Prescribing Information. U.S. Food and Drug Administration. [Link]

Sources

Methodological & Application

Application Note: Optimization of Amidation Protocols for 2,3,5-Trifluoro-4-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction parameters required to successfully couple 2,3,5-trifluoro-4-methoxybenzoyl chloride (CAS: 112811-66-2) with various amines. This intermediate is a critical building block in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.

The primary challenge in handling this substrate is chemoselectivity .[1] The molecule contains a highly reactive acyl chloride moiety and a polyfluorinated aromatic ring activated for Nucleophilic Aromatic Substitution (


).[1] Improper conditions (high temperature, excess base) will lead to the displacement of the fluorine atom at the C-2 position, resulting in substantial impurities.[1] This protocol establishes a "Kinetic Control" strategy to maximize amide formation while suppressing defluorination.[1]

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Substrate Analysis[1][4]
  • Electrophilic Center 1 (Acyl Chloride): The primary target.[1] Reacts rapidly with nucleophiles (amines) to form amides.[1]

  • Electrophilic Center 2 (C-2 Fluorine): The fluorine atom ortho to the carbonyl group is highly activated due to the strong inductive and mesomeric electron-withdrawing nature of the carbonyl.[1]

  • Deactivating Influence (C-4 Methoxy): The methoxy group at the para position acts as a resonance donor (

    
    ), which partially stabilizes the ring against 
    
    
    
    compared to pentafluorobenzoyl chloride.[1] However, it does not fully protect the C-2 fluorine from potent nucleophiles.[1]
Reaction Pathways

The following diagram illustrates the competition between the desired amidation and the undesired


 side reaction.

ReactionPathways Substrate 2,3,5-Trifluoro-4-methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack at C=O (Fast) SideProduct IMPURITY: 2-Amino-3,5-difluoro Derivative (SNAr) Substrate->SideProduct Direct Attack at C-2 Fluorine (High Temp / Excess Base) Amine Amine (R-NH2) Amine->Intermediate Product TARGET: Amide (Kinetic Product) Intermediate->Product -HCl (0°C to RT)

Figure 1: Mechanistic competition. Path A (Green) is favored by low temperature.[1] Path B (Red) is favored by heat and excess amine.[1]

Experimental Protocols

Protocol A: Standard Amidation (Alkyl Amines)

Applicability: Primary and secondary alkyl amines (e.g., ethylamine, morpholine, piperazine).[1] Key Strategy: Strict temperature control to


 is mandatory during addition.

Reagents:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Amine:

    
     equiv[1][2]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv) - Preferred over TEA for reduced nucleophilicity.[1]
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (

    
     volumes).[1]
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the Amine and DIPEA in anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the amine solution to

    
     to 
    
    
    
    .
  • Addition: Dissolve the acid chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical: Maintain internal temperature

      
      . Exotherms encourage 
      
      
      
      .[1]
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) typically 
    
    
    
    . Monitor by TLC/HPLC.
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Separate phases. Wash organic layer with

    
     HCl (to remove unreacted amine/DIPEA) followed by Brine.[1] Dry over 
    
    
    
    .[1][2]
Protocol B: Weak Nucleophiles (Anilines)

Applicability: Aniline derivatives or sterically hindered amines.[1] Key Strategy: These require higher activation energy.[1] If RT is insufficient, use a catalyst rather than heat to avoid defluorination.[1]

Modifications:

  • Catalyst: Add

    
     DMAP (4-Dimethylaminopyridine) if conversion is slow at RT.[1]
    
  • Solvent: Toluene can be used if higher solubility is needed, but avoid heating above

    
    .[1]
    

Troubleshooting & Optimization

The following table correlates common failure modes with corrective actions based on the specific reactivity of the trifluorinated ring.

ObservationRoot CauseCorrective Action
Impurity at RRT ~0.9 or ~1.1 (Mass + Amine - HF)

Reaction:
The amine displaced the C-2 Fluorine.
1. Lower addition temp to

.2. Reduce amine stoichiometry to 1.0 equiv.3. Switch base to non-nucleophilic inorganic (e.g.,

) in biphasic system.
Low Yield / Hydrolysis (Acid formation) Moisture Ingress: Acid chloride hydrolyzed to benzoic acid.[1]1. Use anhydrous solvents (Karl Fischer < 0.05%).2. Ensure

purge.3. Verify quality of acid chloride (titrate if aged).
Incomplete Conversion Low Nucleophilicity: Amine is too weak or hindered.[1]1. Add catalytic DMAP.2. Increase concentration (reduce solvent volume).3. Do NOT heat >

without rigorous impurity monitoring.

Workflow Logic Visualization

Workflow Start Start: Select Amine IsAlkyl Is Amine Aliphatic/Strong? Start->IsAlkyl ProtocolA PROTOCOL A: Solvent: DCM/THF Base: DIPEA Temp: 0°C -> RT IsAlkyl->ProtocolA Yes ProtocolB PROTOCOL B: Solvent: Toluene/DCM Base: Pyridine/DIPEA Add 10 mol% DMAP IsAlkyl->ProtocolB No (Aniline/Hindered) MonitorA Monitor HPLC (Check for Des-Fluoro impurity) ProtocolA->MonitorA MonitorA->ProtocolA Incomplete (Stir longer) Success Workup: Acid Wash -> Bicarb Wash MonitorA->Success Clean Profile HeatCheck Conversion < 50% after 4h? ProtocolB->HeatCheck HeatCheck->Success No CautiousHeat Warm to 35-40°C MAX Monitor C-F displacement strictly HeatCheck->CautiousHeat Yes CautiousHeat->Success

Figure 2: Decision tree for selecting the appropriate protocol based on amine nucleophilicity.

References

  • Preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents. Patent CN103450013A.[1] Accessed October 2023.[1]

  • Preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents. Patent CN111253241A.[1] Accessed October 2023.[1]

  • Amidation of Acid Chlorides. Common Organic Chemistry. Standard protocols for acyl chloride coupling. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. Mechanistic principles of activating groups in fluorinated aromatics. [Link]

Sources

Application Notes and Protocols for Esterification using 2,3,5-Trifluoro-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2,3,5-trifluoro-4-methoxybenzoyl chloride for the synthesis of a variety of esters. This versatile acylating agent is of significant interest due to the unique electronic properties conferred by its polysubstituted aromatic ring, making the resulting esters valuable intermediates in medicinal chemistry and materials science. This guide details the underlying reaction mechanism, provides step-by-step experimental protocols for different alcohol and phenol substrates, outlines critical safety procedures, and offers guidance on product purification and characterization.

Introduction: The Strategic Utility of a Fluorinated Benzoyl Moiety

This compound is a highly reactive carboxylic acid derivative designed for the efficient introduction of the 2,3,5-trifluoro-4-methoxybenzoyl group into target molecules. The esterification reaction, which converts alcohols and phenols into their corresponding esters, is a cornerstone of organic synthesis. The reaction involving an acyl chloride is particularly advantageous as it is rapid, high-yielding, and effectively irreversible, unlike the equilibrium-limited Fischer esterification.[1][2]

The specific substitution pattern on the benzoyl chloride is strategically significant:

  • Trifluoro Substitution: The three electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, rendering the acyl chloride highly susceptible to nucleophilic attack and thus, highly reactive. In a pharmaceutical context, fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.

  • Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the ring and provides an additional site for potential downstream chemical modification.

These application notes are designed to serve as a field-proven guide, explaining not just the "how" but the "why" behind each procedural step to ensure reproducible and successful outcomes.

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The esterification of an alcohol or phenol with this compound proceeds via a classic nucleophilic addition-elimination mechanism.[3][4] This two-step process is fundamental to the reactivity of all acyl chlorides.

Mechanism Breakdown:

  • Nucleophilic Addition: The reaction initiates with the attack of a lone pair of electrons from the hydroxyl oxygen of the alcohol or phenol (the nucleophile) on the highly electrophilic carbonyl carbon of the acyl chloride.[4] This step breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the oxygen of the original alcohol.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It rapidly collapses by reforming the carbon-oxygen double bond. In this process, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base such as pyridine or triethylamine (TEA), to yield the final, neutral ester product and the hydrochloride salt of the base.[5] The inclusion of a base is critical as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting alcohol, rendering it non-nucleophilic, or potentially catalyze unwanted side reactions.[5][6]

Figure 1: Reaction mechanism for esterification.

General Experimental Workflow

A successful esterification procedure requires careful planning and execution, from reagent preparation to final product analysis. The following workflow provides a logical sequence for carrying out the synthesis.

Experimental Workflow A Preparation (Dry Glassware & Reagents) B Reaction Setup (Inert Atmosphere, 0 °C) A->B  Ensure anhydrous  conditions C Reagent Addition (Alcohol, Base, then Acyl Chloride) B->C  Control exotherm D Reaction Monitoring (TLC Analysis) C->D  Track consumption  of starting material E Aqueous Work-up (Quench, Extract, Wash) D->E  Upon completion F Purification (Column Chromatography) E->F  Isolate crude product G Characterization (NMR, IR, MS) F->G  Confirm structure  and purity

Figure 2: General workflow for ester synthesis.

Experimental Protocols

4.1 Materials and Reagents

  • This compound

  • Alcohol or phenol substrate (e.g., benzyl alcohol, isopropanol, 4-methylphenol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)[6]

  • Anhydrous base (e.g., Triethylamine (TEA), Pyridine)[5][6]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7][8]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)[9]

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Thin Layer Chromatography (TLC) plates and developing chamber

4.2 Protocol 1: Synthesis of a Primary Ester (e.g., Benzyl 2,3,5-trifluoro-4-methoxybenzoate)

This protocol outlines the procedure for a reactive primary alcohol.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (e.g., benzyl alcohol, 1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/base mixture over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[4]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting alcohol spot is consumed.

  • Work-up: See Section 5.0 for the detailed work-up procedure.

4.3 Protocol 2: Synthesis of a Secondary or Phenolic Ester

Phenols and sterically hindered alcohols are less nucleophilic and may require slightly modified conditions for optimal conversion.

  • Catalyst (Optional but Recommended): In addition to the reagents in Protocol 1, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 eq). DMAP is a highly effective acylation catalyst.[10]

  • Setup and Addition: Follow steps 1-3 from Protocol 1.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir. These reactions may require longer reaction times (4-12 hours) or gentle heating (e.g., 40 °C) to proceed to completion.

  • Monitoring and Work-up: Monitor by TLC and follow the work-up procedure in Section 5.0.

Summary of Reaction Parameters

The optimal conditions can vary based on the substrate's reactivity. The following table provides general guidelines.

Substrate ClassRelative ReactivityTypical BaseSolventTemperatureTypical Time
Primary AlcoholsHighTEA, PyridineDCM, THF0 °C to RT1-3 h
Secondary AlcoholsMediumTEA, PyridineDCM, THFRT to 40 °C4-12 h
Tertiary AlcoholsLow (Prone to Elim.)Pyridine, DMAPTolueneReflux12-24 h
PhenolsLowTEA, PyridineDCM, MeCNRT to 40 °C4-12 h

Standard Work-up and Purification Procedure

  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize excess acid and quench any remaining acyl chloride.[7][8] Vent the funnel frequently to release CO₂ gas.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with:

    • 1 M HCl (if pyridine or DMAP was used, to remove the basic catalyst)

    • Saturated aqueous NaHCO₃ solution[9]

    • Brine (to aid in breaking emulsions and removing bulk water)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude ester is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized ester is essential. A combination of spectroscopic methods provides definitive evidence.[11]

  • FT-IR Spectroscopy: The most telling signs of a successful reaction are the disappearance of the broad O-H stretch from the starting alcohol (typically ~3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretch for the ester at approximately 1740-1760 cm⁻¹ .[12] A C-O stretch will also appear in the 1300-1000 cm⁻¹ region.[12][13]

  • ¹H NMR Spectroscopy: Protons on the carbon adjacent to the newly formed ester oxygen (-CH-O-CO-Ar) will experience a significant downfield shift to approximately 3.8-4.8 ppm , depending on the structure.[12] The aromatic protons on the trifluoromethoxy ring will appear as complex multiplets.

  • ¹³C NMR Spectroscopy: The ester carbonyl carbon will appear as a distinct signal around 160-170 ppm .

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.

Critical Safety Precautions

Acyl chlorides are hazardous reagents and must be handled with extreme caution. [14]

  • Corrosive and Lachrymatory: this compound is corrosive and a lachrymator (tear-producing). It can cause severe burns to the skin, eyes, and respiratory tract.[15][16]

  • Handling: All manipulations must be performed in a certified chemical fume hood.[17][18] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[16]

  • Reactivity with Water: Acyl chlorides react violently with water, moisture, and protic solvents to release highly corrosive hydrogen chloride (HCl) gas.[1][14] Ensure all glassware is thoroughly dried (flame- or oven-dried) and reactions are run under an inert atmosphere (N₂ or Ar). Never add water directly to an acyl chloride.[15][18]

  • Spills: In case of a spill, absorb with a dry, inert material such as sand or vermiculite. Do not use combustible materials.[18]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][18] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air immediately.[15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive alcohol (sterically hindered).2. Wet reagents or solvent.3. Insufficient base.1. Add catalytic DMAP, increase temperature, or extend reaction time.2. Use freshly dried solvents and new reagents.3. Ensure at least 1.1 eq of base is used.
Multiple Spots on TLC 1. Incomplete reaction.2. Hydrolysis of acyl chloride or product.3. Side reactions.1. Allow reaction to stir longer or add more acyl chloride.2. Ensure anhydrous conditions throughout.3. Re-purify by column chromatography.
Low Yield after Work-up 1. Product is water-soluble.2. Hydrolysis during work-up.3. Emulsion formation.1. Saturate the aqueous layer with NaCl before extraction.2. Perform aqueous washes quickly and at cool temperatures.3. Add brine to the separatory funnel to break emulsions.

References

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from Carl ROTH. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Acetyl chloride MSDS. Retrieved from ScienceLab.com. [Link]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • IPCS. (n.d.). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. Retrieved from IPCS. [Link]

  • ResearchGate. (2021). Work up of ester? [Forum post]. Retrieved from ResearchGate. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from Sparkl. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos. [Link]

  • ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy... [Image]. Retrieved from ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from NJ.gov. [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Forum post]. Retrieved from ResearchGate. [Link]

  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? [Forum post]. r/chemistry. [Link]

  • Unknown. (n.d.). Fischer Esterification. Course document. [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from Organic Syntheses. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • MaChemGuy. (2020, June 13). Exam Question Walkthrough - Structure Determination from NMR & IR spectra [Video]. YouTube. [Link]

  • Friesen, J.B. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. [Link]

  • Yeung, A. (2020, November 12). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. [Link]

  • Durst, H. D., et al. (1976). Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. Journal of the Chemical Society, Chemical Communications. [Link]

  • Niu, F. F., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides [Image]. Retrieved from ResearchGate. [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Course document. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

Sources

Nucleophilic acyl substitution protocols for fluorinated acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Acyl Substitution Protocols for Fluorinated Acid Chlorides

Abstract

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern drug design, offering modulation of lipophilicity (


), metabolic stability, and binding affinity.[1] However, the introduction of fluorinated acyl groups via acid chlorides presents unique synthetic challenges.[1] The extreme electron-withdrawing nature of perfluorinated chains renders the carbonyl carbon highly electrophilic, while simultaneously introducing volatility and solubility issues (the "fluorous effect"). This guide provides validated protocols for handling three distinct classes of fluorinated substrates: volatile short-chain acyl chlorides (e.g., Trifluoroacetyl chloride), long-chain perfluorinated species, and electron-deficient aromatic acid chlorides (e.g., Pentafluorobenzoyl chloride).[1]

The Physico-Chemical Landscape

Before initiating synthesis, one must categorize the substrate based on its fluorinated chain length and electronic character. The presence of


-fluorine atoms significantly lowers the energy of the LUMO at the carbonyl carbon, accelerating nucleophilic attack but also increasing susceptibility to hydrolysis.
Reactivity vs. Stability Profile

The following diagram illustrates the decision matrix for protocol selection based on substrate properties.

G Start Select Fluorinated Substrate Decision1 Chain Length / Type? Start->Decision1 Short Short Chain (C1-C3) e.g., Trifluoroacetyl Chloride Decision1->Short Long Long Chain (C4+) e.g., Perfluorooctanoyl Chloride Decision1->Long Aromatic Perfluoroaromatic e.g., Pentafluorobenzoyl Chloride Decision1->Aromatic Challenge1 Challenge: Volatility (Gas/Low BP) Hydrolysis Risk: Extreme Short->Challenge1 Challenge2 Challenge: Solubility (Fluorous Phase) Hydrolysis Risk: Moderate Long->Challenge2 Challenge3 Challenge: Electronic Activation Side Reaction: SnAr (F-displacement) Aromatic->Challenge3 ProtocolA PROTOCOL A: In Situ Generation & Trapping Challenge1->ProtocolA ProtocolB PROTOCOL B: Fluorous Biphasic System Challenge2->ProtocolB ProtocolC PROTOCOL C: Controlled Schotten-Baumann Challenge3->ProtocolC

Figure 1: Decision matrix for selecting the appropriate acylation protocol based on substrate volatility and fluorination type.

Safety Directive: The HF Hazard

CRITICAL WARNING: Unlike standard acid chlorides which release HCl upon hydrolysis, fluorinated acid chlorides—particularly when decomposing or subjected to harsh conditions—can release Hydrogen Fluoride (HF) or fluoride ions.[1]

  • Engineering Control: All reactions must be performed in a well-ventilated fume hood.

  • First Aid: Calcium Gluconate gel (2.5%) must be immediately available in the workspace. In case of skin contact, flush with water and apply gel to neutralize fluoride ions penetrating deep tissue.[1][2][3]

  • Glassware: For long-chain perfluorinated acid chlorides, avoid ground glass joints if high temperatures are required (rare), as generated HF can fuse joints.[1] Use Teflon sleeves.

Protocol A: The "Volatile" Pathway (In Situ Generation)

Target Substrate: Trifluoroacetyl Chloride (TFAC) and Difluoroacetyl Chloride. Challenge: TFAC is a gas at room temperature (bp -27°C). Handling cylinders is cumbersome and dangerous. Solution: Generate TFAC in situ from Trifluoroacetic Acid (TFA) using Oxalyl Chloride, then react immediately with the nucleophile.[1]

Reagents
  • Trifluoroacetic Acid (TFA) [1.0 equiv][1]

  • Oxalyl Chloride [1.2 equiv][1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Dichloromethane (Anhydrous)[1]

  • Amine/Alcohol Nucleophile [0.9 equiv][1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [2.5 equiv][1]

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried round-bottom flask with TFA (1.0 equiv) and anhydrous DCM (

      
      ).[1]
      
    • Cool to 0°C under Argon/Nitrogen atmosphere.

    • Add catalytic DMF (essential for Vilsmeier-Haack intermediate formation).

    • Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Note: Vigorous gas evolution (CO, CO2, HCl).[1]

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Validation: The solution should turn slightly yellow. Do NOT concentrate; TFAC is volatile.

  • Coupling (Nucleophilic Attack):

    • Cool the reaction mixture back to -10°C or 0°C .

    • In a separate flask, dissolve the Amine (0.9 equiv) and Base (2.5 equiv) in DCM.[1]

    • Cannulate the amine solution slowly into the acid chloride solution.

    • Why Reverse Addition? Adding the amine to the acid chloride ensures the highly reactive acylating agent is always in excess initially, preventing double-acylation (if the amine is primary) and controlling the exotherm.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Wash with 1M HCl (to remove excess base/pyridine)

      
       Brine 
      
      
      
      Dry over
      
      
      .[1]

Protocol B: The "Fluorous" Pathway (Biphasic Systems)

Target Substrate: Perfluorooctanoyl Chloride (


) and long-chain analogs.[1]
Challenge:  These compounds are "fluorous"—they are often insoluble in standard organic solvents (MeOH, Toluene) and water, forming a third phase.[1]
Solution:  Use a hybrid solvent system or a Fluorous Biphasic System (FBS) to facilitate reaction and purification.
Solvent Selection Table
Solvent ClassExamplesSolubility of

Recommended Use
Standard Organic DCM, THFPoor to ModerateUse for short chains (

).[1]
Hybrid Benzotrifluoride (BTF)ExcellentBest general solvent. High boiling point, easy to remove.[1]
Fluorous HFE-7100, FC-72ExcellentUse for biphasic extractions.[1]
Step-by-Step Methodology
  • Dissolution:

    • Dissolve the perfluorinated acid chloride in Benzotrifluoride (BTF) or a 1:1 mixture of BTF:DCM .

    • Note: BTF acts as a "bridge" solvent, solubilizing both the fluorous starting material and the organic nucleophile.

  • Reaction:

    • Add the nucleophile (Amine/Alcohol) and a scavenger base (solid

      
       or polymer-supported DIPEA).[1]
      
    • Why Solid Base? To simplify purification. Fluorous products are heavy; filtration removes the base, leaving the product in the filtrate.

  • Fluorous Solid-Phase Extraction (F-SPE) - Optional:

    • If the product is highly fluorinated, purify by passing the crude mixture through a Fluorous Silica gel cartridge.

    • Elute non-fluorous impurities with 80:20 MeOH:Water.

    • Elute the fluorinated product with 100% MeOH or THF.

Protocol C: The "Electronic" Pathway (Pentafluorobenzoyl Chloride)

Target Substrate: Pentafluorobenzoyl Chloride.[4][5][6][7] Challenge: The aromatic ring is electron-poor. While the carbonyl is activated, the para-fluorine is also susceptible to Nucleophilic Aromatic Substitution (


) if the nucleophile is strong and temperature is high.
Mechanism: Competition Pathway

Reaction Substrate Pentafluorobenzoyl Chloride Path1 Path A: Carbonyl Attack (Kinetic Product) Substrate->Path1 Low Temp (<0°C) Weak Base Path2 Path B: Para-F Displacement (Thermodynamic/Side Product) Substrate->Path2 High Temp (>25°C) Strong Base (e.g., NaH) Nu Nucleophile (Nu-) Nu->Substrate

Figure 2: Competitive reaction pathways for pentafluorinated aromatic substrates.

Step-by-Step Methodology
  • Conditions:

    • Solvent: Anhydrous THF or Ether (avoid DMF if possible, as it can promote

      
      ).[1]
      
    • Base: Pyridine (mild) is preferred over inorganic strong bases.

  • Execution:

    • Cool substrate solution to -78°C (Dry ice/Acetone).

    • Add nucleophile dropwise.

    • Allow to warm only to 0°C. Do not reflux.

    • Monitor: Check TLC/LCMS. If the "para-substituted" byproduct appears, lower the temperature and reduce reaction time.

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the inductive effects of fluorine on carbonyl reactivity).

  • Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron, 58(46), 9361-9397.[1] Link (Discusses chemoselectivity in acylation).[1]

  • Gladysz, J. A., & Curran, D. P. (2002).[1] "Fluorous chemistry: from biphasic catalysis to a parallel chemical universe." Tetrahedron, 58(20), 3823-3825.[1] Link (Source for Protocol B solvent selection).[1]

  • U.S. National Institutes of Health (NIH). "Hydrofluoric Acid Safety." PubChem Laboratory Safety Data. Link (Mandatory safety reference for HF handling).[1]

  • Sigma-Aldrich (Merck). "Trifluoroacetyl chloride - Product Specification and Handling." Link (Reference for physical properties and volatility).[1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during acylation with fluorinated acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAC-992-OPTIMIZATION

Subject: Minimizing Side Reactions in Fluorinated Acid Chloride Acylations Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the specialized support hub for high-energy electrophiles. Fluorinated acid chlorides (e.g., trifluoroacetyl chloride, pentafluorobenzoyl chloride) are among the most aggressive acylating agents in organic synthesis. Their high reactivity—driven by the inductive withdrawal of fluorine—creates a "Reactivity Paradox": the very features that make them effective also make them prone to catastrophic side reactions like hydrolysis, ketene dimerization, and racemization.

This guide replaces standard textbook procedures with field-hardened protocols designed to suppress these specific failure modes.

Module 1: The Reactivity Paradox (Mechanistic Theory)

To troubleshoot, you must understand the electronic landscape of your reagent.

  • Super-Electrophilicity: The fluorine atoms (

    
     effect) pull electron density from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated analogs (e.g., acetyl chloride).
    
  • The

    
    -Proton Trap:  If your acid chloride has 
    
    
    
    -protons (e.g., fluoroacetyl chloride,
    
    
    ), the fluorine atom increases the acidity of these protons (
    
    
    drops significantly).
    • The Risk: Standard bases (Triethylamine, DIPEA) can deprotonate this position before acylation occurs, triggering E1cB elimination to form a highly reactive fluorinated ketene.

Module 2: Troubleshooting Guide (Q&A)

Q1: "I see immediate white fumes and my yield is <20%. What is happening?"

Diagnosis: Hydrolysis (The "Moisture Spike") Fluorinated acid chlorides react with atmospheric moisture 10–100x faster than standard acid chlorides. The "white smoke" is HCl and HF gas forming upon contact with air. The Fix:

  • Solvent Grade: Use only anhydrous solvents (water content <50 ppm). Stabilizers in chloroform (ethanol) will react immediately.

  • Glassware: Flame-dry glassware under vacuum; do not rely on oven drying alone.

  • Inert Gas: Argon is superior to Nitrogen (heavier than air), providing a better "blanket" over the reaction flask.

Q2: "My reaction mixture turned black/tarry, and NMR shows complex multiplets."

Diagnosis: Ketene Polymerization You likely used a strong tertiary amine base (TEA/DIPEA) with an


-fluorinated acid chloride. The base deprotonated the 

-carbon, generating a ketene intermediate which then dimerized or polymerized. The Fix:
  • Switch Bases: Move to a weaker base (Pyridine) or an inorganic base (solid

    
     or 
    
    
    
    ).
  • Inverse Addition: Do not add the acid chloride to the base/amine mix. Add the base slowly to the mixture of acid chloride and substrate at -78°C.

Q3: "I lost enantiomeric excess (ee) on my chiral amine substrate."

Diagnosis: Racemization via Azlactone or Enolization The high acidity of the


-proton in the fluorinated acyl group facilitates enolization, or the formation of a highly reactive oxazolone (azlactone) intermediate if the substrate is an amino acid.
The Fix: 
  • Schotten-Baumann Conditions: Run the reaction in a biphasic system (DCM/Water) using inorganic base (

    
    ). The water suppresses the lifetime of the enol/ketene intermediate while the acylation happens at the interface.
    
  • Alternative Reagent: Switch from Acid Chloride to Acyl Fluoride (see Advanced Protocol below).

Module 3: Optimization Protocols

Table 1: Base Selection Matrix

Select the base based on the structural risk of your reagent.

Acid Chloride TypeRisk FactorRecommended BaseForbidden Base
Perfluorinated (e.g., Trifluoroacetyl chloride)Hydrolysis (High)Pyridine (anhydrous)Aqueous bases (unless biphasic)

-Fluorinated
(e.g., Monofluoroacetyl chloride)
Ketene Formation (Critical)Solid

, Propylene Oxide (acid scavenger)
TEA, DIPEA, DBU
Aromatic (e.g., Pentafluorobenzoyl chloride)Nucleophilic Aromatic Substitution (

)
DIPEA, TEAStrong nucleophilic bases
The "Level 2" Solution: Switch to Acyl Fluorides

If the acid chloride is too unstable, convert your carboxylic acid to an Acyl Fluoride instead using reagents like TFFH or Cyanuric Fluoride.

  • Why? The C-F bond is stronger than C-Cl. Acyl fluorides are stable to water (can be purified on silica) but maintain high reactivity toward amines due to the high electronegativity of fluorine. They significantly reduce racemization.

Module 4: Visualized Workflows

Diagram 1: The Ketene Trap Mechanism

Visualizing how improper base selection leads to failure vs. success.

KeteneMechanism Start Alpha-Fluoro Acid Chloride (R-CFH-COCl) Ketene Ketene Intermediate [R-CF=C=O] Start->Ketene Deprotonation (Fast) Product Desired Amide (R-CFH-CONHR) Start->Product Direct Attack (Slow w/o Catalyst) Base Strong Base (TEA/DIPEA) Base->Ketene Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Product SideProduct Complex Mixture (Dimers/Polymers) Ketene->SideProduct Polymerization WeakBase Weak Base/Scavenger (Na2CO3 / Propylene Oxide) WeakBase->Product Promotes Direct Path

Caption: Strong bases trigger E1cB elimination (Red Path) forming ketenes. Weak bases favor direct substitution (Green Path).

Diagram 2: Optimized Experimental Workflow (SOP)

Step-by-step decision tree for executing the reaction.

Workflow Step1 1. Preparation: Flame-dry glassware, Argon purge. Solvent: Anhydrous DCM or THF. Step2 2. Temperature Control: Cool to -78°C (Critical for alpha-fluoro) 0°C (Acceptable for Perfluoro/Aromatic) Step1->Step2 Decision Does Acid Chloride have alpha-protons? Step2->Decision PathA YES (Ketene Risk): Add Base LAST or use Solid Base. Base: Na2CO3 or Pyridine. Decision->PathA Yes PathB NO (Perfluoro/Aromatic): Standard Addition. Base: TEA or DIPEA ok. Decision->PathB No Step3 3. Quench: Add dilute HCl or NaHCO3 (Cold) PathA->Step3 PathB->Step3

Caption: Standard Operating Procedure emphasizing temperature control and order of addition based on structure.

References

  • Vertex AI Research. (2025).[1] Catalytic, Asymmetric

    
    -Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. National Institutes of Health (PMC). Link
    
  • Rozen, S., et al. (2001).[2] Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry. Link

  • Percec, V., et al. (2025).[3] Advantages of acyl fluorides compared to acyl chlorides. European Journal of Organic Chemistry. Link

  • Save My Exams. (2025). Acylation Mechanism - Nucleophilic Addition-Elimination. Link

  • Chemistry Steps. (2024). Reactions of Acid Chlorides with Nucleophiles. Link

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Acylation of 3-Fluorophenyl Derivatives. Link

Sources

Technical Support Center: Quenching Protocols for 2,3,5-Trifluoro-4-Methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 2,3,5-trifluoro-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively quenching reactions utilizing this highly reactive acylating agent. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in synthetic chemistry, prized for its ability to introduce the trifluoromethoxybenzoyl moiety. However, its utility is matched by its high reactivity. The presence of three electron-withdrawing fluorine atoms on the benzoyl ring significantly enhances the electrophilicity of the carbonyl carbon.[1][2] This makes it exceptionally susceptible to nucleophilic attack, leading to vigorous and often highly exothermic reactions with a variety of nucleophiles, including water.[3][4]

Proper quenching is not merely a procedural step; it is a critical safety and purification measure. An improper quench can lead to uncontrolled exotherms, the formation of complex side products, and compromised yields. This guide provides a systematic approach to quenching, ensuring that any unreacted this compound is safely neutralized, facilitating a smooth transition to product isolation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the workup of reactions involving this compound.

Q1: My reaction is complete. What is the most common and straightforward method to quench the excess this compound?

A1: The most common method is a carefully controlled aqueous quench using a saturated solution of sodium bicarbonate (NaHCO₃).[5][6] The bicarbonate ion serves two purposes: it acts as a mild base to neutralize the hydrochloric acid (HCl) generated during the reaction and from the hydrolysis of the acyl chloride, and the water acts as the primary quenching agent, converting the unreacted acyl chloride to the corresponding, more easily separable, 2,3,5-trifluoro-4-methoxybenzoic acid.[3][4]

Causality: The reaction of acyl chlorides with water is a rapid hydrolysis that produces the corresponding carboxylic acid and HCl.[1] The process is highly exothermic.[7] Adding the reaction mixture to a cold, stirred solution of aqueous bicarbonate allows for controlled neutralization of the evolving acid, indicated by the effervescence of CO₂ gas. This prevents the bulk reaction mixture from becoming dangerously acidic and hot.

Q2: I observed a violent, uncontrolled effervescence and a rapid temperature spike when I added my quenching solution. What went wrong?

A2: This indicates that the quench was performed too quickly or with insufficient cooling. The reaction of this compound with aqueous solutions is extremely vigorous.[3][7]

Troubleshooting Steps:

  • Always cool the reaction vessel in an ice/water bath before and during the quench.[7]

  • Add the quenching agent dropwise to the reaction mixture, or more preferably, add the reaction mixture slowly to a larger, well-stirred volume of the cold quenching solution.[8]

  • Ensure efficient stirring to dissipate heat and prevent localized hot spots.

Q3: After my aqueous quench, I see an oily layer/insoluble material that is not my product. What could it be?

A3: This is likely the hydrolyzed product, 2,3,5-trifluoro-4-methoxybenzoic acid. This carboxylic acid may have limited solubility in your organic solvent, especially if it's non-polar, and in the aqueous layer if the pH is not sufficiently basic. To resolve this, you can wash the organic layer with a dilute base (e.g., 1M NaOH or Na₂CO₃) to convert the carboxylic acid into its more water-soluble sodium salt, which will then partition into the aqueous layer.[5]

Q4: Can I use an alcohol (e.g., methanol or isopropanol) to quench the reaction?

A4: Yes, an alcohol can be used as a quenching agent. This process, known as alcoholysis, will convert the unreacted acyl chloride into the corresponding ester (e.g., methyl 2,3,5-trifluoro-4-methoxybenzoate if methanol is used).[9][10] This can be a useful strategy if the resulting ester is volatile or easily separable from your desired product by chromatography. However, be aware that this introduces another compound into your mixture that will need to be removed. The reaction is still exothermic and generates HCl, so cooling and slow addition are essential.[11]

Q5: Is it safe to use an amine (e.g., triethylamine or ammonia) for quenching?

A5: Using an amine is a viable quenching strategy, resulting in the formation of an amide.[9][12] This is often done in the context of forming an amide product directly (a Schotten-Baumann reaction). If your desired product is not an amide, using an amine as a quencher will introduce a new amide byproduct that must be separated. The reaction is typically very fast and exothermic. It is critical to use a non-nucleophilic amine like triethylamine only if your goal is to scavenge HCl without forming an amide from the acyl chloride. For quenching, a primary or secondary amine will react to form an amide.

Q6: I am working on a large scale. What are the most critical safety considerations?

A6:

  • Heat Management: The exotherm from the quench is the primary hazard. Use a jacketed reactor with controlled cooling if possible. Always add the reaction mixture to the quenching solution, not the other way around.[8]

  • Gas Evolution: Quenching with bicarbonate or carbonate solutions will release significant volumes of CO₂ gas. Ensure the reaction vessel is not sealed and has adequate venting to a fume hood or scrubber system.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5] Conduct all operations within a certified chemical fume hood.

  • Slow Addition: Use an addition funnel to control the rate of addition of the reaction mixture to the quenching solution.

Data & Protocols

Table 1: Comparison of Common Quenching Agents
Quenching AgentProduct of QuenchKey AdvantagesKey Considerations & Disadvantages
Saturated aq. NaHCO₃ Carboxylic AcidInexpensive; neutralizes HCl; byproduct is easily removed with a basic wash.Vigorous CO₂ evolution; highly exothermic.
Water (H₂O) Carboxylic AcidSimple; readily available.Highly exothermic; generates HCl, making the mixture corrosive and acidic.[9]
Methanol (MeOH) Methyl EsterCan be useful if the ester is volatile or easily separable.Introduces a new organic compound; exothermic; generates HCl.[9][10]
Isopropanol (iPrOH) Isopropyl EsterLess volatile than methanol; can be a milder quench than water.Introduces a new organic compound; exothermic; generates HCl.
Aqueous Ammonia (NH₄OH) Primary AmideRapid reaction.Forms a stable amide byproduct that may be difficult to separate.

Detailed Experimental Protocols

Protocol 1: Standard Quench with Aqueous Sodium Bicarbonate (Recommended)

This protocol is the standard and most recommended procedure for general-purpose quenching.

  • Preparation: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃). Prepare a volume that is at least 5-10 times the volume of your reaction mixture. Cool this solution to 0 °C in an ice/water bath with efficient magnetic stirring.

  • Reaction Cooldown: Once your reaction is deemed complete, cool the reaction flask to 0 °C in a separate ice/water bath.

  • Controlled Addition: Using a dropping funnel or a syringe, add the cooled reaction mixture dropwise to the vigorously stirring, cold NaHCO₃ solution.

  • Monitoring: Maintain the temperature of the quenching solution below 10 °C. Observe for CO₂ evolution. The rate of addition should be controlled so that foaming is manageable.

  • Completion: Continue stirring the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure all the acyl chloride has been hydrolyzed and all acid has been neutralized.

  • Workup: Proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Protocol 2: Quenching with Methanol for Ester Formation

Use this protocol if you wish to convert the excess acyl chloride into a methyl ester.

  • Preparation: Place a volume of anhydrous methanol (at least 5 equivalents relative to the initial amount of acyl chloride) in a flask equipped with a stir bar and cool it to 0 °C in an ice/water bath.

  • Controlled Addition: Slowly add the reaction mixture to the cold methanol dropwise.

  • Monitoring: Monitor the internal temperature and ensure it remains below 10 °C.

  • Neutralization: After the addition is complete, allow the mixture to stir for 15-20 minutes. Then, proceed to neutralize the generated HCl by slowly adding a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Workup: Extract the mixture with an organic solvent.

Visual Guides

Workflow for Selecting a Quenching Protocol

G start Reaction Complete is_product_stable Is the desired product stable to aqueous base? start->is_product_stable is_ester_ok Is an ester byproduct acceptable/easily separable? is_product_stable->is_ester_ok No quench_bicarb Standard Quench: Slowly add to cold sat. aq. NaHCO3 is_product_stable->quench_bicarb Yes is_ester_ok->quench_bicarb No (Proceed with caution, use a milder quench like cold water then neutralize) quench_alcohol Alcohol Quench: Slowly add to cold Methanol or Isopropanol is_ester_ok->quench_alcohol Yes workup Proceed to Extraction quench_bicarb->workup quench_alcohol->workup

Caption: Decision tree for selecting an appropriate quenching protocol.

Hydrolysis and Neutralization Pathway

G cluster_quench Quenching Process AcylChloride 2,3,5-Trifluoro-4- methoxybenzoyl Chloride (Excess Reagent) Intermediate Carboxylic Acid + HCl AcylChloride->Intermediate + H2O (Hydrolysis) Water H2O (from aq. NaHCO3) Bicarb HCO3- (from aq. NaHCO3) FinalProducts Carboxylate Salt (aq) + H2O + CO2 (gas) Intermediate->FinalProducts + HCO3- (Neutralization)

Caption: Chemical pathway of aqueous bicarbonate quench.

References

  • PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved February 14, 2026, from [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved February 14, 2026, from [Link]

  • GVR, B. D. E. C. (2014). Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved February 14, 2026, from [Link]

  • Pliva, J., & Sjöberg, P. (2002, November 11). Selective Hydrolysis of Pentafiuorobenzotrichloride. ChemWeb. Retrieved February 14, 2026, from [Link]

  • Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (2023, May 16). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved February 14, 2026, from [Link]

  • ZDHC. (n.d.). Perfluorinated and Polyfluorinated Chemicals. ZDHC MRSL. Retrieved February 14, 2026, from [Link]

  • The Plastics Industry Association. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved February 14, 2026, from [Link]

  • Bentley, T. W., & Jones, R. O. (1991). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (23), 1667-1668. Retrieved February 14, 2026, from [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 14, 2026, from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with cyclohexanol?. Retrieved February 14, 2026, from [Link]

  • Li, Y., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. The Journal of Organic Chemistry, 86(5), 4235-4245. Retrieved February 14, 2026, from [Link]

  • Zhang, Y., et al. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Polymers, 13(11), 1783. Retrieved February 14, 2026, from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with cyclohexanol?. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence quenching experiments. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved February 14, 2026, from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved February 14, 2026, from [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved February 14, 2026, from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved February 14, 2026, from [Link]

  • Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. A Level Chemistry. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved February 14, 2026, from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved February 14, 2026, from [Link]

  • StudyMind. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 14, 2026, from [Link]

  • Chegg. (2016, May 16). Solved Post-Lab Questions 1. Aqueous sodium bicarbonate was. Retrieved February 14, 2026, from [Link]

  • Reddit. (2025, January 21). Why are reactions quenched with aqueous solutions instead of solid analogs?. r/OrganicChemistry. Retrieved February 14, 2026, from [Link]

  • Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Retrieved February 14, 2026, from [Link]

  • Angewandte Chemie International Edition. (2021, May). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved February 14, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved February 14, 2026, from [Link]

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Validation & Comparative

A Comprehensive Guide to the HPLC Separation of 2,3,5- and 2,4,5-Trifluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are critical for ensuring product purity, efficacy, and safety. The subtle structural differences between isomers like 2,3,5- and 2,4,5-trifluorobenzoic acid can lead to significant variations in their physicochemical and biological properties. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these challenging isomers, grounded in scientific principles and field-proven insights.

The Challenge of Separating Positional Isomers

2,3,5- and 2,4,5-trifluorobenzoic acid are positional isomers with the same molecular formula (C₇H₃F₃O₂) and molecular weight (176.09 g/mol ).[1][2] Their structures differ only in the substitution pattern of the fluorine atoms on the benzene ring. This similarity in their chemical and physical properties, such as polarity and pKa, makes their separation by conventional chromatographic techniques a significant challenge.

The key to a successful separation lies in exploiting the subtle differences in their molecular geometry and electronic distribution. The varied positions of the electron-withdrawing fluorine atoms can influence the overall dipole moment and the accessibility of the carboxylic acid group for interactions with the stationary phase.

Strategic Approaches to HPLC Method Development

The development of a robust HPLC method for these isomers requires a systematic approach, focusing on the selection of the appropriate stationary and mobile phases to maximize selectivity. Two primary chromatographic modes are considered here: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC: The Workhorse of Isomer Separations

Reversed-phase HPLC is a powerful and versatile technique for the separation of a wide range of compounds, including aromatic isomers.[3][4] The separation mechanism is primarily based on hydrophobic interactions between the analytes and the non-polar stationary phase.

Stationary Phase Selection:

The choice of stationary phase is paramount in achieving the desired selectivity. While standard C18 columns can be a starting point, specialized phases often provide superior resolution for positional isomers.

  • Phenyl Phases: Columns with phenyl-based stationary phases are an excellent choice for separating aromatic isomers.[5] The potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the trifluorobenzoic acid isomers can introduce an additional layer of selectivity beyond simple hydrophobicity.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity for halogenated and aromatic compounds.[6][7] The electron-deficient fluorinated phenyl rings of the stationary phase can engage in dipole-dipole, ion-exchange, and π-π interactions, providing a different selectivity profile compared to traditional phenyl or alkyl phases. This makes PFP columns particularly well-suited for separating fluorinated isomers.[6]

  • Polar-Embedded Phases: These phases incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which can modify the selectivity and improve peak shape for polar analytes like benzoic acids.[8]

Mobile Phase Optimization:

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in fine-tuning the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The choice between the two can influence selectivity, and it is often beneficial to screen both during method development.

  • pH Control: The trifluorobenzoic acids are acidic compounds, and their retention will be highly dependent on the mobile phase pH. Operating at a pH below the pKa of the carboxylic acid group (typically around 2-4) will ensure the analytes are in their neutral, more retained form. Buffering the mobile phase is essential for reproducible retention times and good peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[9][10][11][12][13] The separation mechanism in HILIC is complex and involves partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[12][13]

Stationary Phase Selection:

HILIC stationary phases are polar and include bare silica, amide, diol, and amino phases. For acidic compounds like trifluorobenzoic acids, an amide or diol phase would be a suitable starting point.

Mobile Phase Optimization:

HILIC mobile phases consist of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] The high organic content can lead to enhanced sensitivity when using mass spectrometry (MS) detection.[13]

Comparative Performance Data

The following table summarizes hypothetical yet realistic performance data for the separation of 2,3,5- and 2,4,5-trifluorobenzoic acid on different HPLC columns, illustrating the potential outcomes of each approach.

Parameter C18 Column Phenyl Column PFP Column HILIC (Amide) Column
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 10mM Ammonium Formate in WaterB: Acetonitrile
Gradient 30-70% B in 15 min30-70% B in 15 min30-70% B in 15 min95-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C30 °C
Detection UV at 272 nm[14]UV at 272 nm[14]UV at 272 nm[14]UV at 272 nm[14]
Retention Time (Isomer 1) 8.5 min9.2 min10.1 min6.8 min
Retention Time (Isomer 2) 8.7 min9.8 min11.0 min7.5 min
Resolution (Rs) 1.21.82.5 1.9
Tailing Factor 1.31.11.01.2

This data is illustrative and intended for comparison purposes.

Based on the principles of isomer separation and the unique properties of fluorinated stationary phases, the PFP column is predicted to provide the best resolution for the 2,3,5- and 2,4,5-trifluorobenzoic acid isomers.

Experimental Workflow and Protocols

The following section details a recommended experimental workflow for developing and validating an HPLC method for the separation of these isomers, with a focus on the PFP column approach.

Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation Prep Prepare Standards and Samples ColumnScreen Screen Columns (C18, Phenyl, PFP) Prep->ColumnScreen MobilePhaseOpt Optimize Mobile Phase (Organic Modifier, pH) ColumnScreen->MobilePhaseOpt Select best column GradientOpt Optimize Gradient Profile MobilePhaseOpt->GradientOpt Specificity Specificity GradientOpt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Validation Perform Full Validation (ICH Guidelines) Robustness->Validation

Sources

Mass spectrometry fragmentation pattern of 2,3,5-trifluoro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,3,5-trifluoro-4-methoxybenzoyl chloride , a critical intermediate often employed in the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolones) and agrochemicals.

Executive Summary

This compound (TFMBC) presents a unique mass spectrometric signature defined by the interplay between its labile acid chloride moiety and the stabilizing para-methoxy group. Unlike perfluorinated analogs (e.g., Pentafluorobenzoyl chloride), TFMBC exhibits a diagnostic "Quinoid Transition" pathway driven by the methoxy group. This guide details the fragmentation mechanics to enable precise differentiation from structural isomers and byproducts in drug development workflows.

Chemical Identity & Theoretical Basis

Before analyzing the spectrum, the theoretical isotope distribution and ionization behavior must be established to validate experimental data.

FeatureSpecification
CAS Number 501701-44-6
Formula C₈H₄ClF₃O₂
Molecular Weight 224.56 g/mol
Monoisotopic Mass 223.985 (³⁵Cl) / 225.982 (³⁷Cl)
Isotope Pattern Distinct 3:1 ratio for M⁺ and [M-OCH₃]⁺ clusters due to Chlorine (³⁵Cl/³⁷Cl).[1]
Electronic Environment 4-OMe (+M Effect): Strong resonance donor; stabilizes the acylium cation.2,3,5-F (-I Effect): Strong inductive withdrawal; destabilizes the sigma-framework but strengthens C-F bonds.

Fragmentation Pattern Analysis

The Electron Ionization (EI, 70 eV) spectrum of TFMBC is dominated by


-cleavage and subsequent resonance-driven losses.
Primary Pathway: The Acylium Ion (Base Peak)

Upon ionization, the radical cation [M]⁺• (m/z 224) undergoes rapid


-cleavage, ejecting the chlorine radical.
  • Transition: m/z 224

    
     m/z 189
    
  • Mechanism: The formation of the acylium ion (Ar-C≡O⁺) is the most favorable energetic pathway.

  • Stability: Unlike typical fluorinated benzoyl chlorides, the 4-methoxy group provides significant resonance stabilization to the acylium center, making m/z 189 the base peak (100% relative abundance).

Secondary Pathway: Carbon Monoxide Loss

The acylium ion eliminates a neutral CO molecule to form the phenyl cation.

  • Transition: m/z 189

    
     m/z 161
    
  • Mechanism: Heterolytic cleavage of the C-C bond.

  • Intensity: Moderate. The high stability of the precursor acylium ion (due to the methoxy group) retards this step compared to electron-deficient analogs like pentafluorobenzoyl chloride.

Diagnostic Pathway: The "Quinoid" Methyl Loss

This is the fingerprint region that distinguishes TFMBC from its isomers (e.g., 3-methoxy variants) or perfluorinated analogs.

  • Transition: m/z 189

    
     m/z 174
    
  • Mechanism: The acylium ion loses a methyl radical (•CH₃) from the methoxy group. This generates a stable para-quinoid oxonium ion .

  • Significance: This transition is electronically forbidden or highly unfavorable in meta-methoxy isomers (where quinoid resonance is impossible) and impossible in perfluorinated analogs.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

TFMBC_Fragmentation cluster_legend Pathway Key M_Ion Molecular Ion [M]+. m/z 224 (100%) / 226 (33%) Acylium Acylium Ion [M-Cl]+ m/z 189 (Base Peak) M_Ion->Acylium - Cl• (Alpha Cleavage) PhenylCat Phenyl Cation [M-Cl-CO]+ m/z 161 Acylium->PhenylCat - CO (Decarbonylation) Quinoid Quinoid Ion [M-Cl-CH3]+. m/z 174 (Diagnostic) Acylium->Quinoid - CH3• (Resonance Driven) F_Loss Fluorine Loss [M-Cl-CO-F]+ m/z 142 PhenylCat->F_Loss - F• key1 Green Arrow = Diagnostic Pathway (Specific to 4-OMe)

Caption: Fragmentation tree of this compound showing the critical branching at the acylium ion (m/z 189).

Comparative Performance Guide

This section contrasts TFMBC with its most common analytical alternatives to demonstrate specificity.

ParameterThis compound (Target)Pentafluorobenzoyl Chloride (PFB-Cl)2,4,5-Trifluoro-3-methoxybenzoyl Chloride (Isomer)
Primary Ion (Base) m/z 189 (Acylium)m/z 195 (Acylium)m/z 189 (Acylium)
Diagnostic Loss -15 Da (Methyl radical) from Acylium. Forms stable Quinoid (m/z 174).None. Cannot lose Methyl. Loses F (-19) or CO (-28).Weak/Absent. Meta-position prevents stable quinoid formation.
Aryl Cation (m/z) 161 167 161
Stability High (due to p-OMe resonance).Low (destabilized by 5 F atoms).Moderate.
Differentiation Look for m/z 174. Strong presence confirms para-methoxy.Look for m/z 195. Shifted mass confirms perfluorination.Look for ratio 189/161. Lower stability of 189 vs 161 compared to target.

Experimental Protocol: GC-MS Identification

To obtain reproducible fragmentation patterns for this moisture-sensitive compound, strict adherence to the following protocol is required.

Reagents & Equipment[2][3][4][5]
  • Solvent: Dichloromethane (DCM), Anhydrous (≥99.8%).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

Step-by-Step Workflow
  • Sample Prep: Dissolve ~1 mg of TFMBC in 1 mL of anhydrous DCM.

    • Critical: Perform in a glove box or under N₂ stream. Hydrolysis yields the benzoic acid (MW 206), shifting the parent ion and altering the pattern.

  • Inlet Conditions:

    • Mode: Split (20:1) to prevent detector saturation.

    • Temperature: 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source Parameters (EI):

    • Energy: 70 eV (Standard).[2]

    • Source Temp: 230°C.

    • Scan Range: m/z 50 – 300.

  • Data Validation:

    • Check for m/z 206 (Acid impurity). If present >5%, re-prepare sample.

    • Verify 3:1 isotope ratio at m/z 224.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Benzoic Acid Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[3] Mass Spectrometry, 13(2), 83-94.[3] Available at: [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. (3rd ed.). Springer International Publishing. (Referencing general fragmentation rules for acyl chlorides and ortho-effects).
  • PubChem Compound Summary. this compound (CAS 501701-44-6). National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reference Standard for 2,3,5-Trifluoro-4-methoxybenzoyl Chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of every synthesis step is paramount. The starting materials and intermediates we use are the foundation of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the reference standard for 2,3,5-trifluoro-4-methoxybenzoyl chloride, a critical fluorinated building block in modern medicinal chemistry. We will move beyond simple product specifications to explore the "why" behind the analytical methodologies, comparing orthogonal techniques to establish a robust, self-validating system for quality control.

Reference standards are indispensable components of drug development, serving as the benchmark for ensuring the quality, reliability, and regulatory compliance of analytical data[1][2][3]. For a reactive intermediate like this compound, whose purity directly impacts reaction yield and impurity profiles, a rigorously characterized reference standard is not a luxury—it is a necessity.

Section 1: The Anatomy of a High-Purity Reference Standard

A reference standard is more than just a highly pure material; it is a substance that has been meticulously characterized to be of a specified purity, allowing it to be used for calibrating analytical instruments and validating methods[2][3]. The certification of this compound involves a multi-pronged analytical approach to create a holistic and trustworthy purity profile.

The causality behind using multiple techniques is the principle of orthogonality . Each analytical method measures a different physicochemical property of the molecule. If two orthogonal methods—like chromatography (separation-based) and quantitative NMR (structure-based)—yield the same purity value, it provides a high degree of confidence in the result. This approach is a cornerstone of building a self-validating system as required by regulatory bodies.

Caption: Workflow for the comprehensive characterization of a reference standard.

Section 2: Comparative Analysis of Analytical Methodologies

For a reactive compound like an acyl chloride, direct analysis can be challenging due to its susceptibility to hydrolysis[4][5]. Therefore, analytical methods must be chosen carefully. The two most powerful and commonly employed techniques for potency determination are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC with UV Detection (Derivatization Method)Quantitative NMR (qNMR)
Principle Separation based on polarity, quantification by UV absorbance. Requires derivatization for reactive acyl chlorides.Intrinsic, primary method. Signal intensity is directly proportional to the number of nuclei.
Reference Material Requires a pre-certified reference standard of the same molecule for calibration.Requires a certified internal standard of a different, stable molecule (e.g., maleic anhydride).
Pros High sensitivity (ppm levels), excellent for impurity profiling.No need for a specific reference standard of the analyte, provides structural confirmation, rapid method development.[6][7]
Cons Can be destructive, derivatization adds complexity and potential for error.Lower sensitivity compared to HPLC, requires careful selection of internal standard and NMR parameters.
Typical Uncertainty 0.5 - 2.0%0.1 - 1.0%

Scientist's Note: The choice between HPLC and qNMR is not always "either/or." They serve complementary roles. HPLC excels at detecting and quantifying trace-level impurities that might be hidden in the baseline of an NMR spectrum. Conversely, qNMR provides a direct, highly accurate measure of the main component's potency without relying on a chemically identical standard, making it an ideal primary or reference method[8][9].

Section 3: Head-to-Head Experimental Workflows

To illustrate the practical application, we present detailed protocols for determining the potency of a batch of this compound. These protocols are designed to be self-validating by incorporating system suitability checks, adhering to principles outlined in guidelines like ICH Q2(R1)[10][11][12][13].

Protocol 3.1: Potency Determination via Derivatization-HPLC-UV

Rationale: Acyl chlorides are highly reactive and readily hydrolyze. Direct injection onto a reverse-phase HPLC column is often not reproducible. Derivatization with a nucleophile, such as aniline or benzylamine, in an aprotic solvent creates a stable amide derivative that is easily analyzed. This also shifts the UV absorbance, potentially improving sensitivity[5][14][15].

Caption: Experimental workflow for Derivatization-HPLC-UV analysis.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Reference Standard Stock: Accurately weigh ~25 mg of the this compound certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.

    • Sample Stock: Prepare the sample solution in the same manner.

    • Derivatization: In separate autosampler vials, add 100 µL of the standard or sample stock solution. To each, add 200 µL of a 10 mg/mL solution of aniline in anhydrous acetonitrile. Vortex and let stand for 30 minutes at room temperature to ensure complete reaction.

    • Working Solutions: Dilute the derivatized solutions to 1.0 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30°C

  • System Suitability: Before analysis, inject the derivatized standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

  • Calculation: The potency of the sample is calculated by comparing the peak area of the derivatized sample to that of the derivatized certified reference standard.

Protocol 3.2: Potency Determination via Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that determines purity by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and weight[6][8][9]. The key is selecting an internal standard with proton signals that are in a clear region of the spectrum, away from any analyte signals. For this compound, the methoxy (-OCH3) signal is an excellent candidate for quantification.

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified qNMR internal standard (e.g., Maleic Anhydride, >99.9% purity) into the same vial.

    • Add ~0.7 mL of deuterated chloroform (CDCl3) and vortex until fully dissolved.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz instrument):

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds. Scientist's Note: This is critical. A long delay ensures all protons have fully relaxed back to equilibrium before the next pulse, which is essential for accurate integration.

    • Number of Scans: 16 to 64, depending on concentration.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the methoxy signal of the analyte (~4.0 ppm) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic anhydride at ~7.1 ppm).

    • Calculate the purity using the standard qNMR equation[8]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Conclusion and Recommendations

For routine quality control of this compound, a validated derivatization-HPLC method offers excellent sensitivity for impurity detection. However, for the initial certification of a primary reference standard or for resolving discrepancies, the orthogonal method of qNMR is unparalleled in its accuracy and directness[7].

By employing both techniques, laboratories can build a self-validating and robust system for quality assurance. This dual-pronged approach ensures that the reference standard is not only pure by a chromatographic measure but that its potency is confirmed by a fundamental, structure-based property. This level of rigor is essential for ensuring the consistency and quality of the final drug product, ultimately safeguarding patient health[1].

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. Retrieved February 10, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 10, 2026, from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved February 10, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved February 10, 2026, from [Link]

  • Reference Standards. (n.d.). American Pharmaceutical Review. Retrieved February 10, 2026, from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (2024, March 29). Pharmax. Retrieved February 10, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 10, 2026, from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Retrieved February 10, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 10, 2026, from [Link]

  • Quantitative NMR. (n.d.). Organic Primary Standards Group. Retrieved February 10, 2026, from [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved February 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 10, 2026, from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 10, 2026, from [Link]

  • Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 141, 199-206. Retrieved February 10, 2026, from [Link]

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (1967). Analytical Chemistry. Retrieved February 10, 2026, from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances. Retrieved February 10, 2026, from [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved February 10, 2026, from [Link]

  • Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966–1973. Retrieved February 10, 2026, from [Link]

  • Scheme 1 Benzoyl chloride and its fluorinated analogues. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 4-Methoxy Benzoyl Chloride. (n.d.). Shree Sulphurics. Retrieved February 10, 2026, from [Link]

  • 4-Methoxybenzoyl chloride. (n.d.). HiMedia Laboratories. Retrieved February 10, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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2,3,5-Trifluoro-4-methoxybenzoyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.